Spectroscopic Signature of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid: A Technical Guide
Spectroscopic Signature of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the spectroscopic properties of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Overview
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a substituted aromatic carboxylic acid. Its structure comprises a 1,3,5-trisubstituted benzene ring bearing a methyl group, a trifluoromethoxy group, and a propionic acid side chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.
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Caption: Molecular Structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.
The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing justifications based on established spectroscopic principles and data from analogous compounds.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts (δ) reported in parts per million (ppm).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic and adjacent methylene protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. Its chemical shift is concentration and solvent dependent.[1] |
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | 3H | The three protons on the 1,3,5-trisubstituted benzene ring will appear as a complex multiplet. The electron-donating methyl group and electron-withdrawing trifluoromethoxy group will influence their precise chemical shifts. |
| Benzylic (-CH₂-Ar) | 2.90 - 3.10 | Triplet | 2H | These protons are adjacent to the aromatic ring and will be deshielded. They will appear as a triplet due to coupling with the adjacent methylene group. |
| Methylene (-CH₂-COOH) | 2.60 - 2.80 | Triplet | 2H | These protons are alpha to the carbonyl group and will be deshielded. They will appear as a triplet due to coupling with the benzylic methylene group. |
| Methyl (Ar-CH₃) | 2.30 - 2.40 | Singlet | 3H | The protons of the methyl group attached to the aromatic ring will appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (-C OOH) | 175 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[1] |
| Aromatic (Ar-C) | 110 - 160 | The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the trifluoromethoxy group will be significantly affected by the electronegative oxygen and fluorine atoms. The carbon attached to the methyl group will be slightly shielded, while the carbon attached to the propionic acid side chain will also show a characteristic shift. |
| Trifluoromethoxy (-OC F₃) | 118 - 122 (quartet) | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| Benzylic (-C H₂-Ar) | 35 - 40 | This carbon is attached to the aromatic ring and will be found in this region. |
| Methylene (-C H₂-COOH) | 30 - 35 | This carbon is alpha to the carbonyl group and will be slightly deshielded. |
| Methyl (Ar-C H₃) | 20 - 25 | The methyl carbon attached to the aromatic ring will appear in this upfield region. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[2][3][4]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad and characteristic absorption is due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5][6][7] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | These absorptions arise from the C-H bonds of the methyl and methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of a carboxylic acid is a very strong and sharp absorption. Its position can be influenced by hydrogen bonding.[5][6][7] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | These bands are due to the carbon-carbon stretching vibrations within the aromatic ring. |
| C-F Stretch (Trifluoromethoxy) | 1100 - 1300 | Strong | The C-F stretching vibrations of the trifluoromethoxy group are expected to give rise to strong absorptions in this region. |
| C-O Stretch | 1000 - 1300 | Strong | This region will contain C-O stretching vibrations from the carboxylic acid and the trifluoromethoxy group. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, analysis would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[8][9]
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₁F₃O₃ = 250.06 g/mol ).
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Key Fragmentation Pathways:
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Loss of the carboxyl group (-COOH): A significant fragment may be observed at M-45, corresponding to the loss of the carboxylic acid functional group.
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McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would result in a characteristic fragmentation pattern.
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Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent methylene carbon is a common fragmentation pathway for compounds with this structure. This would result in a fragment corresponding to the substituted benzyl cation.
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Loss of the trifluoromethoxy group (-OCF₃): Fragmentation involving the loss of the trifluoromethoxy group or parts of it is also possible.
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Experimental Protocols
The following sections provide standardized protocols for the acquisition of high-quality spectroscopic data for small organic molecules like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Caption: Generalized workflow for NMR data acquisition and processing.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] Filter the solution into a clean 5 mm NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the raw data.
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Perform phase and baseline corrections.
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Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
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Infrared (IR) Spectroscopy
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Caption: General workflow for GC-MS analysis.
Protocol:
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester may be necessary for efficient GC analysis. [8]2. Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. [9]3. Data Acquisition:
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Inject the sample solution into the GC.
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The compound will be separated from the solvent and any impurities on the GC column.
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Upon elution from the column, the compound enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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Identify the molecular ion peak to determine the molecular weight.
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Analyze the fragmentation pattern to gain structural information.
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Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral signature has been constructed. The included experimental protocols offer a standardized approach for the acquisition of high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis, drug discovery, and analytical chemistry, enabling a deeper understanding of the structural characteristics of this molecule.
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